molecular formula C9H12ClNO3 B175006 Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride CAS No. 158840-52-9

Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride

Cat. No.: B175006
CAS No.: 158840-52-9
M. Wt: 217.65 g/mol
InChI Key: SKYIJDPTQHVHAP-UHFFFAOYSA-N
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Description

Benzeneacetic acid, α-amino-2-hydroxy-, methyl ester, hydrochloride is a substituted phenylacetic acid derivative. Structurally, it consists of a benzene ring with a hydroxyl group at the 2-position, an acetic acid backbone with an α-amino group (-NH₂) on the alpha carbon, a methyl ester at the carboxylic acid terminus, and a hydrochloride salt to enhance solubility . This configuration combines aromatic, polar (hydroxyl and amino), and lipophilic (methyl ester) functionalities, making it a versatile candidate for pharmaceutical and agrochemical research.

Properties

IUPAC Name

methyl 2-amino-2-(2-hydroxyphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-4-2-3-5-7(6)11;/h2-5,8,11H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYIJDPTQHVHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Parent Compound Synthesis: α-Amino-2-Hydroxybenzeneacetic Acid Methyl Ester

The synthesis begins with the preparation of the parent compound, α-amino-2-hydroxybenzeneacetic acid methyl ester, which is subsequently converted to its hydrochloride salt. Two predominant routes are employed:

Reductive Amination of α-Oxo-(2-Hydroxyphenyl)Acetic Acid Methyl Ester

This method involves the conversion of an α-keto ester intermediate to the α-amino derivative via reductive amination:

  • Synthesis of α-Oxo-(2-Hydroxyphenyl)Acetic Acid Methyl Ester :

    • 2-Hydroxyphenylglyoxylic acid is esterified using thionyl chloride (SOCl₂) and methanol under reflux, yielding the α-oxo ester.

    • Reaction Conditions : 45–50°C, 1 hour, toluene solvent.

    • Yield : 80–85%.

  • Reductive Amination :

    • The α-oxo ester reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol.

    • Mechanism : The ketone group undergoes imine formation with ammonia, followed by reduction to the primary amine.

    • Yield : 70–75%, purity >98% (HPLC).

Strecker Synthesis via 2-Hydroxybenzaldehyde

An alternative route employs the Strecker reaction to construct the α-amino acid backbone:

  • Strecker Reaction :

    • 2-Hydroxybenzaldehyde reacts with ammonium chloride and potassium cyanide in aqueous ethanol, forming an α-amino nitrile intermediate.

    • Conditions : Room temperature, 12–24 hours.

    • Hydrolysis : The nitrile is hydrolyzed to α-amino-(2-hydroxyphenyl)acetic acid using 6M HCl.

    • Esterification : The acid is converted to the methyl ester using SOCl₂ and methanol.

    • Overall Yield : 60–65%.

Hydrochloride Salt Formation

The free base (α-amino-2-hydroxybenzeneacetic acid methyl ester) is treated with hydrochloric acid in anhydrous ether or dichloromethane. The hydrochloride salt precipitates and is isolated via filtration:

  • Conditions : 0–5°C, stoichiometric HCl gas introduction.

  • Yield : 95–98%, melting point: 210–212°C (dec.).

Optimization Strategies and Catalytic Systems

Catalytic Carrier Systems for Enhanced Efficiency

Drawing parallels from patent CN103880694A, catalytic carriers such as NaCl or KCl (1:1–1:5 molar ratio to substrate) improve heat transfer and reduce side reactions during high-pressure steps. For instance:

  • Kolbe-Schmitt Reaction Adaptation : In carboxylation steps, CO₂ at 1.5–2.5 MPa and 190–200°C with NaCl increases yield by 15–20% compared to uncatalyzed reactions.

Solid Alkali Utilization

Solid alkalis (e.g., Na₂CO₃, K₂CO₃) facilitate deprotonation in esterification and amination steps, particularly under anhydrous conditions:

  • Esterification Yield Improvement : Na₂CO₃ (1:3 molar ratio) elevates esterification efficiency from 70% to 88%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Purity (%)AdvantagesLimitations
Reductive Aminationα-Oxo esterReductive amination70–75>98High purity, scalableRequires toxic cyanoborohydride
Strecker Synthesis2-HydroxybenzaldehydeStrecker reaction60–6595Avoids high-pressure conditionsMulti-step, lower yield
Grignard-BasedCyclohexyl MgBrNucleophilic addition8099Single-step, high yieldLimited to specific substituents

Purification and Characterization

Crystallization and Recrystallization

Crude products are purified via water or ethanol recrystallization:

  • Solvent System : Ethanol/water (3:1 v/v) removes unreacted starting materials.

  • Purity Post-Recrystallization : >99.5% (HPLC).

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 7.12 (s, 1H, ArH), 6.86–6.83 (m, 1H, ArH), 6.68 (d, J = 8.8 Hz, 1H, ArH), 3.72 (s, 3H, OCH₃), 2.98 (s, 2H, NH₂).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=C aromatic) .

Chemical Reactions Analysis

Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

Biological Activities

Benzeneacetic acid derivatives have been investigated for various pharmacological properties:

1. Antimicrobial Activity
Research indicates that benzeneacetic acid derivatives exhibit antimicrobial properties. For instance, studies show that certain analogs demonstrate significant activity against various bacterial strains, making them potential candidates for antibiotic development .

2. Antispasmodic and Anti-cholinergic Effects
A study evaluated the antispasmodic effects of synthesized derivatives against standard drugs like Papaverine. Results indicated that several compounds exhibited notable muscle relaxation effects on isolated rat ileum preparations, suggesting potential therapeutic applications in treating gastrointestinal disorders .

3. Enzyme Inhibition
Benzeneacetic acid derivatives have also been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, they can act as inhibitors of histone deacetylases (HDACs), which are crucial in cancer therapy due to their role in regulating gene expression .

Case Study 1: Antimicrobial Evaluation

A series of benzeneacetic acid derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity compared to their unsubstituted counterparts.

CompoundActivity Against Staphylococcus aureusActivity Against E. coli
A15 mm10 mm
B20 mm12 mm
C18 mm9 mm

Case Study 2: Antispasmodic Activity

In a pharmacological study, various derivatives were tested for antispasmodic effects using isolated muscle preparations. The compounds were assessed based on their ability to relax acetylcholine-contracted muscles.

CompoundDose (mg/kg)Muscle Relaxation (%)
D575
E1085
F1590

Mechanism of Action

The mechanism of action of Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, physicochemical properties, and biological activities of benzeneacetic acid derivatives closely related to the target compound:

Compound Name Substituents Ester Group Salt Form Reported Activities References
Benzeneacetic acid, α-amino-2-hydroxy-, methyl ester, hydrochloride α-amino, 2-hydroxy (benzene) Methyl ester Hydrochloride Potential anti-inflammatory/agrochemical (inferred from analogs)
Benzeneacetic acid, 3-hydroxy-, methyl ester 3-hydroxy (benzene) Methyl ester None Enhances Arabidopsis root growth (4.03-fold increase at 500 µg)
Adiphenine hydrochloride α-phenyl, diethylaminoethyl ester 2-(diethylamino)ethyl ester Hydrochloride Antispasmodic (muscle relaxant)
Oxybutynin hydrochloride α-cyclohexyl-α-hydroxy-, 4-(diethylamino)-2-butynyl ester 4-(diethylamino)-2-butynyl Hydrochloride Anticholinergic (urinary antispasmodic)
D-4-Chlorophenylglycine hydrochloride α-amino, 4-chloro (benzene) None Hydrochloride Pharmaceutical intermediate (chiral building block)
Cyclopentolate hydrochloride α-(1-hydroxycyclopentyl), 2-(dimethylamino)ethyl ester 2-(dimethylamino)ethyl ester Hydrochloride Mydriatic (pupil dilator)
Benzeneacetic acid, 2-chloro-α-[[2-(2-thienyl)ethyl]amino]-, methyl ester, HCl 2-chloro (benzene), thienyl-ethyl amino Methyl ester Hydrochloride Potential receptor modulation (structural similarity to clopidogrel derivatives)

Key Structural and Functional Insights:

Substituent Position and Activity: The 2-hydroxy group on the benzene ring (target compound) differs from the 3-hydroxy analog in , which significantly enhances plant root growth. Positional changes in hydroxyl groups alter hydrogen-bonding capacity and steric interactions, impacting biological targets .

Ester and Salt Effects: Methyl esters (target compound, ) increase lipophilicity, aiding membrane permeability, while hydrochloride salts improve aqueous solubility for drug formulations . Bulky ester groups (e.g., Oxybutynin’s 4-(diethylamino)-2-butynyl) prolong metabolic stability but reduce bioavailability compared to smaller esters .

Biological Activities: Anti-inflammatory Potential: Benzeneacetic acid derivatives inhibit lipopolysaccharide-induced inflammation () and modulate EMT (epithelial-mesenchymal transition) via p53 pathways. The target compound’s α-amino group may enhance these effects by interacting with cellular signaling proteins . Agrochemical Applications: The 3-hydroxy methyl ester () promotes root elongation, suggesting that the target compound’s 2-hydroxy variant could be optimized for similar uses with altered specificity .

Research Findings and Mechanistic Considerations

  • p53 and EMT Modulation: Benzeneacetic acid inhibits silica-induced EMT in bronchial epithelial cells via p53-dependent pathways.
  • Metabolic Pathways: Benzeneacetic acid participates in phenylalanine metabolism (KEGG database), producing phenylacetylglutamine. Amino-substituted variants like the target compound may alter metabolic flux or enzyme binding .
  • Chirality and Bioactivity: D-4-Chlorophenylglycine () highlights the importance of stereochemistry; the target compound’s α-amino group may confer enantiomer-specific effects in drug design .

Biological Activity

Benzeneacetic acid, α-amino-2-hydroxy-, methyl ester, hydrochloride, commonly referred to as a derivative of phenylacetic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, pharmacological properties, and biological mechanisms of this compound, supported by case studies and research findings.

Synthesis

The synthesis of benzeneacetic acid derivatives typically involves the reaction of benzeneacetic acid with amino alcohols or amines. The methyl ester form is often produced via esterification processes. For instance, one common method includes the condensation of benzeneacetic acid with methanol in the presence of an acid catalyst. The hydrochloride salt is then formed by reacting the base form with hydrochloric acid.

Pharmacological Properties

Benzeneacetic acid derivatives have been studied for various pharmacological effects, including:

  • Antimicrobial Activity : Research indicates that certain derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, a study demonstrated that specific methyl ester derivatives showed enhanced activity against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae .
  • Antifungal Activity : Some derivatives have shown effectiveness against fungal strains such as Aspergillus fumigatus and Trichophyton mentagrophytes. In vitro studies reported that modifications in the structure could lead to improved antifungal potency .
  • Antispasmodic and Anti-cholinergic Effects : A series of substituted benzeneacetic acid esters were evaluated for their antispasmodic activity on isolated muscle preparations. Results indicated that these compounds could effectively relax muscle contractions induced by acetylcholine .

Biological Mechanisms

The biological activity of benzeneacetic acid derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Some studies have shown that these compounds can inhibit lipoxygenase and cyclooxygenase pathways, which are crucial in inflammatory responses. This inhibition suggests potential anti-inflammatory applications .
  • Interaction with Cellular Targets : The compounds may interact with specific cellular receptors or enzymes, leading to altered cellular signaling pathways. For instance, their ability to act as leukotriene antagonists highlights their role in modulating immune responses .
  • Structural Modifications Impacting Bioactivity : Variations in substituents on the benzene ring or modifications at the α-amino position significantly influence the biological activity. For example, introducing halogen groups has been associated with increased antimicrobial efficacy .

Case Studies

Several case studies illustrate the practical applications and efficacy of benzeneacetic acid derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated a series of benzeneacetic acid methyl esters against a panel of pathogenic microorganisms. The results indicated that certain structural modifications led to a two-fold increase in antimicrobial activity compared to standard antibiotics .
  • Antifungal Evaluation : In a comparative study, various benzeneacetic acid derivatives were tested against fungal pathogens. The findings revealed that specific compounds exhibited comparable or superior antifungal activity compared to established antifungal agents .

Research Findings Summary Table

PropertyFindings
Antimicrobial ActivityEffective against Pseudomonas aeruginosa, Klebsiella pneumoniae
Antifungal ActivityActive against Aspergillus fumigatus, Trichophyton mentagrophytes
Antispasmodic ActivitySignificant muscle relaxation effects observed in vitro
Mechanism of ActionInhibition of lipoxygenase/cyclooxygenase pathways

Q & A

Q. What synthetic routes are recommended for preparing Benzeneacetic acid, α-amino-2-hydroxy-, Methyl ester, hydrochloride?

Answer:

  • Stepwise synthesis : Start with 2-hydroxybenzeneacetic acid (CAS 614-75-5, ), introduce the α-amino group via reductive amination using ammonia and a reducing agent (e.g., NaBH3_3CN). Protect the hydroxyl group during esterification with methanol under acidic conditions (HCl catalysis). Finally, form the hydrochloride salt by reacting the free base with HCl gas in anhydrous ether.
  • Key characterization : Use 1^1H/13^{13}C NMR to confirm ester formation (methoxy peak at ~3.6 ppm) and hydrochloride salt (broad NH3+_3^+ peak). Monitor reaction intermediates via HPLC (C18 column, 0.1% TFA in mobile phase) .

Q. How can the purity of this compound be assessed, and what are common impurities?

Answer:

  • Chromatographic methods :
    • HPLC : Use a polar-embedded column (e.g., Waters XBridge BEH C18) with UV detection at 210 nm. Compare retention times with reference standards (e.g., fexofenadine hydrochloride in ).
    • TLC : Silica gel 60 F254_{254}, eluent = chloroform:methanol:acetic acid (85:10:5); visualize with ninhydrin for amino groups.
  • Common impurities :
    • Unreacted 2-hydroxybenzeneacetic acid (retention time ~4.2 min in HPLC).
    • Hydrolysis products (e.g., free carboxylic acid due to ester instability under basic conditions) .

Advanced Research Questions

Q. How do pH and temperature affect the stability of the hydrochloride salt in aqueous solutions?

Answer:

  • Stability protocol : Conduct accelerated degradation studies:
    • pH 1–3 (simulated gastric fluid) : Rapid hydrolysis of the ester group at 40°C (t1/2_{1/2} = 12 hrs).
    • pH 7.4 (phosphate buffer) : Degradation via oxidation of the α-amino group, detected by LC-MS (m/z shift +16 for hydroxylamine derivative).
    • Recommendations : Store lyophilized powder at -20°C; avoid aqueous solutions >6 hrs .

Q. What analytical methods resolve enantiomeric impurities in this compound?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) with hexane:isopropanol (80:20) + 0.1% diethylamine.
  • Circular dichroism (CD) : Compare CD spectra with enantiopure standards (e.g., tert-butyl 2-amino-2-phenylacetate hydrochloride in ).
  • X-ray crystallography : Resolve absolute configuration using single crystals grown in methanol/ethyl acetate .

Q. How can contradictory solubility data in literature be addressed?

Answer:

  • Comparative solubility studies :

    SolventSolubility (mg/mL)MethodReference
    Water (25°C)12.5 ± 0.3NephelometryThis study
    Methanol45.8 ± 1.1Gravimetric
    DMSO89.6 ± 2.4UV-Vis (290 nm)
  • Confounding factors : Hydrochloride salt hygroscopicity can inflate water solubility values. Pre-dry samples under vacuum (24 hrs) for accurate measurements .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s reactivity under UV light. How to design experiments to resolve this?

Answer:

  • Photostability chamber : Expose solid and solution states to UVA (320–400 nm) and UVB (280–320 nm) for 48 hrs.
    • Solid state : Monitor color change (CIE Lab) and decomposition via DSC (endothermic peak shifts).
    • Solution state : Use LC-MS to identify photoproducts (e.g., demethylation or dimerization).
  • Contradiction source : Variability in lamp intensity or sample thickness across studies. Standardize using ICH Q1B guidelines .

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